4H-thieno[3,2-c]chromene-2-carbohydrazide
Overview
Description
4H-thieno[3,2-c]chromene-2-carbohydrazide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thieno[3,2-c]chromene family, which is known for its potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-thieno[3,2-c]chromene-2-carbohydrazide typically involves the intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. This process is catalyzed by palladium and proceeds under mild conditions . The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions yields 4-chloromethyl-5-iodothiophene-2-carbaldehyde, which is then used to obtain 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes .
Industrial Production Methods
This method is favored due to its efficiency and tolerance to various functional groups .
Chemical Reactions Analysis
Types of Reactions
4H-thieno[3,2-c]chromene-2-carbohydrazide undergoes several types of chemical reactions, including:
Electrophilic Substitution: This reaction typically occurs at the C-8 atom of the compound.
Reduction: The formyl group can be reduced using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in methanol.
Reduction: Sodium borohydride in ethanol.
Electrophilic Substitution: Bromination and iodination reactions.
Major Products Formed
Oxidation: 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.
Reduction: Corresponding alcohols and amines.
Electrophilic Substitution: Halogenated derivatives.
Scientific Research Applications
4H-thieno[3,2-c]chromene-2-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4H-thieno[3,2-c]chromene-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity, inhibit microbial growth, and reduce inflammation . Specific pathways and targets include:
Enzyme Inhibition: Inhibits enzymes involved in inflammatory processes.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential microbial enzymes.
Anti-inflammatory Pathways: Modulates cytokine production and reduces oxidative stress.
Comparison with Similar Compounds
4H-thieno[3,2-c]chromene-2-carbohydrazide can be compared with other similar compounds, such as:
- 8-Methyl-4H-thieno[3,2-c]chromene-2-carbohydrazide
- 8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide
- Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique properties of this compound, such as its broad spectrum of biological activities, make it a valuable compound for further research and development.
Properties
IUPAC Name |
4H-thieno[3,2-c]chromene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-14-12(15)10-5-7-6-16-9-4-2-1-3-8(9)11(7)17-10/h1-5H,6,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNAEHIZFMTJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)SC(=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391002 | |
Record name | 4H-Thieno[3,2-c][1]benzopyran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-40-2 | |
Record name | 4H-Thieno[3,2-c][1]benzopyran-2-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351003-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Thieno[3,2-c][1]benzopyran-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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